Ethanamine,2-[(3-chlorophenyl)sulfonyl]-
Description
Comparative Analysis with Related Sulfonylethanamine Derivatives
Substituent Position Effects in Chlorophenyl Variants
Comparative structural studies of ethanamine sulfonyl derivatives bearing chlorophenyl substituents at ortho, meta, and para positions reveal distinct effects on molecular conformation and electronic properties.
Ortho-chlorophenyl substitution introduces significant steric hindrance near the sulfonyl linkage, leading to restricted rotation and potential non-planarity between the aromatic ring and sulfonyl group. This results in altered bond angles around sulfur and increased torsional strain.
Meta-chlorophenyl substitution (as in ethanamine,2-[(3-chlorophenyl)sulfonyl]-) balances steric and electronic influences, allowing relatively free rotation with moderate electronic withdrawing effects through resonance and inductive pathways.
Para-chlorophenyl substitution allows for more planar conformations due to reduced steric interference, enhancing conjugation between the aromatic ring and sulfonyl group, which can affect the molecule's polarity and reactivity.
These positional effects manifest in differences in bond lengths, dihedral angles, and crystal packing motifs, impacting physical properties such as melting point and solubility.
Steric and Electronic Comparisons with Ortho/Meta/Para Isomers
| Property | Ortho-Chlorophenyl Isomer | Meta-Chlorophenyl Isomer (Target) | Para-Chlorophenyl Isomer |
|---|---|---|---|
| Steric Hindrance | High, due to proximity to sulfonyl | Moderate, less steric clash | Low, minimal steric interference |
| Sulfur Bond Angles (S–O, S–N) | Slightly distorted tetrahedral | Typical distorted tetrahedral | Near ideal tetrahedral geometry |
| Aromatic-Sulfonyl Planarity | Reduced due to steric clash | Moderate planarity | High planarity |
| Electronic Effects | Strong inductive and resonance effects | Moderate resonance and inductive effects | Strong resonance effects |
| Conformational Flexibility | Restricted rotation | Moderate flexibility | High flexibility |
| Dipole Moment | Higher due to non-planarity | Moderate dipole moment | Lower dipole moment |
| Crystal Packing Interactions | Enhanced due to steric bulk | Balanced intermolecular interactions | More uniform packing |
The meta isomer, ethanamine,2-[(3-chlorophenyl)sulfonyl]-, represents a balance between steric and electronic factors, resulting in moderate conformational flexibility and stable molecular geometry suitable for diverse chemical applications.
Data Table: Selected Bond Lengths and Angles for Ethanamine,2-[(3-chlorophenyl)sulfonyl]-
| Bond/Angle | Value (Å or Degrees) | Description |
|---|---|---|
| S=O bond length | ~1.43 Å | Typical sulfonyl double bond |
| S–N bond length | ~1.68 Å | Sulfur to ethanamine nitrogen |
| S–C (aromatic) bond length | ~1.76 Å | Sulfur to chlorophenyl carbon |
| O–S–O bond angle | ~120° | Sulfonyl oxygen-sulfur-oxygen angle |
| N–S–C bond angle | ~105° | Sulfur-nitrogen-carbon angle |
| Dihedral angle (S–N–C–C) | Variable (~30-60°) | Reflects conformational flexibility |
This data is consistent with X-ray crystallographic and DFT-optimized structures of related sulfonamide compounds.
Structure
2D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfonylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJOBGAWPAEWHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Aromatic Precursors
The initial step involves the synthesis of sulfonyl derivatives, typically starting from chlorinated aromatic compounds such as 3-chlorobenzene. A common approach is the sulfonation of phenyl rings to introduce the sulfonyl group, which is crucial for subsequent steps.
- Aromatic chlorination followed by sulfonation using sulfuric acid or chlorosulfonic acid to yield 3-chlorophenyl sulfonyl intermediates.
- Sulfonylation reactions are optimized at controlled temperatures (around 0-5°C) to prevent over-sulfonation and to maintain regioselectivity.
Formation of the Sulfonylated Ethanamine Intermediate
The next step involves coupling the sulfonylated aromatic compound with an ethanamine moiety. This is achieved via nucleophilic substitution or reductive amination, often employing amine sources like ammonia or primary/secondary amines.
- Nucleophilic substitution of halogenated sulfonyl intermediates with ethanamine derivatives under basic conditions.
- Use of coupling agents such as carbodiimides (e.g., EDC, DCC) to facilitate amide bond formation.
- Control of reaction pH (around 8-9) and temperature (room temperature to 50°C) enhances yield and purity.
Reduction and Functionalization
In some protocols, the sulfonylated intermediates undergo reduction or further functionalization to introduce the amino group at the desired position, forming the target ethanamine derivative.
- Catalytic hydrogenation or chemical reduction using agents like sodium borohydride.
- Subsequent purification by recrystallization or chromatography.
- Reaction conditions are optimized to prevent over-reduction or unwanted side reactions, with typical temperatures below 50°C.
Final Purification and Characterization
The synthesized compound is purified via recrystallization, column chromatography, or preparative HPLC. Characterization involves spectroscopic techniques such as NMR, IR, and Mass Spectrometry to confirm structure and purity.
Data Table: Summary of Preparation Methods
Research Findings and Notes:
- The synthesis of sulfonyl derivatives like 3-[(4-chlorophenyl)sulfonyl]propane hydrazide demonstrates the importance of oxidation and subsequent amination steps, which can be adapted for similar compounds such as Ethanamine,2-[(3-chlorophenyl)sulfonyl]-.
- Control over reaction parameters such as temperature, solvent choice, and pH is critical to maximize yield and minimize by-products.
- The presence of electron-withdrawing groups like sulfonyl influences reactivity, requiring specific conditions for successful synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethanamine,2-[(3-chlorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Lithium aluminum hydride, ethanol.
Major Products Formed
Scientific Research Applications
Ethanamine,2-[(3-chlorophenyl)sulfonyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Ethanamine,2-[(3-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Sulfonyl-Substituted Ethanamines
Compounds with sulfonyl groups attached to ethanamine exhibit distinct properties based on substituent type:
Key Observations :
Chlorophenyl-Containing Ethanamines
Chlorophenyl groups are common in bioactive compounds, influencing pharmacokinetics and target affinity:
Key Observations :
- Role of Sulfonyl Group : The sulfonyl group in the target compound may confer stronger hydrogen-bonding capabilities compared to methoxy or alkyl substituents, enabling interactions with catalytic residues in enzymes (e.g., HSP90’s GLU527) .
- Pharmacological Contrast: Unlike the hallucinogenic NBOMe series (e.g., 25C-NBOMe), the target compound’s sulfonyl group may steer activity toward non-CNS targets, such as chaperone proteins or β-lactamases .
Structurally Complex Analogs
Several analogs with extended frameworks provide insights into functional group synergies:
Key Observations :
Biological Activity
Ethanamine, 2-[(3-chlorophenyl)sulfonyl]-, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates a sulfonamide moiety, which is known for its diverse therapeutic applications, including antibacterial and anti-inflammatory effects. This article explores its biological activity, mechanisms of action, and relevant research findings.
Ethanamine, 2-[(3-chlorophenyl)sulfonyl]- is characterized by the following chemical formula:
- Molecular Formula : C₈H₁₀ClNO₂S
- Molecular Weight : 207.69 g/mol
Structural Components
- Sulfonamide Group : Imparts antibacterial properties.
- Chlorophenyl Ring : Enhances lipophilicity and biological activity.
The biological activity of Ethanamine, 2-[(3-chlorophenyl)sulfonyl]- primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding. This is particularly relevant in studies related to enzyme kinetics and inhibition assays.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that affect various cellular responses.
Pharmacological Applications
- Antibacterial Activity : The sulfonamide component is well-documented for its antibacterial effects, making this compound a candidate for further development in treating bacterial infections.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antibacterial | Effective against various bacterial strains | , |
| Anti-inflammatory | Potential to reduce inflammation | , |
| Anticancer | Induces apoptosis in cancer cell lines | , |
Study on Enzyme Inhibition
A study investigated the enzyme inhibition properties of Ethanamine, 2-[(3-chlorophenyl)sulfonyl]- using various assays. The results indicated that the compound effectively inhibited target enzymes with IC50 values in the low micromolar range. This suggests potential applicability in drug design aimed at enzyme-related diseases.
Investigation of Anticancer Activity
In vitro studies demonstrated that Ethanamine, 2-[(3-chlorophenyl)sulfonyl]- exhibited significant cytotoxicity against cancer cell lines such as Jurkat and A-431. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through modulation of key signaling pathways.
Table 2: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Jurkat | <10 | Apoptosis induction |
| A-431 | <15 | Cell cycle arrest |
Toxicity Assessments
Acute toxicity evaluations conducted on Sprague Dawley rats revealed that Ethanamine, 2-[(3-chlorophenyl)sulfonyl]- had a favorable safety profile at doses up to 2000 mg/kg. No significant changes were observed in hematological or biochemical parameters, indicating low toxicity potential.
Table 3: Toxicity Evaluation Results
| Parameter | Normal Range | Treated Group (2000 mg/kg) |
|---|---|---|
| Aspartate Aminotransferase (AST) | 10-40 U/L | 32 U/L |
| Alanine Aminotransferase (ALT) | 7-56 U/L | 28 U/L |
| White Blood Cells (WBC) | 4.5-11 x10^9/L | 8.5 x10^9/L |
Q & A
Q. What are the recommended synthetic routes for preparing Ethanamine,2-[(3-chlorophenyl)sulfonyl]-, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via sulfonylation of 2-aminoethyl chloride with 3-chlorobenzenesulfonyl chloride under controlled alkaline conditions (e.g., using pyridine as a base). Purification typically involves recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Monitoring reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) ensures intermediate isolation. Post-synthesis, HPLC with a C18 column and UV detection at 254 nm confirms >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d6) should show a triplet for the ethanamine -CH2NH2 group (~δ 2.8–3.2 ppm) and aromatic protons from the 3-chlorophenyl group (δ 7.4–7.8 ppm). ¹³C NMR confirms sulfonyl (C-SO2) at ~δ 55–60 ppm.
- FT-IR : Key peaks include N-H stretching (~3350 cm⁻¹), sulfonyl S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and 1150 cm⁻¹), and C-Cl (~750 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 235.3 (calculated exact mass: 234.03) .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential amine volatility.
- Store in airtight containers at 2–8°C, away from oxidizing agents.
- Neutralize waste with 10% acetic acid before disposal via certified hazardous waste services .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this sulfonamide?
Methodological Answer: Employ hybrid functionals like B3LYP (with 20% exact exchange) to model the compound’s HOMO-LUMO gap, electrostatic potential surfaces, and sulfonyl group charge distribution. Basis sets (e.g., 6-31G*) optimize accuracy for sulfur and chlorine atoms. Solvent effects (e.g., DMSO) can be modeled using the PCM approach. Compare computed IR/NMR spectra with experimental data to validate models .
Q. What strategies resolve contradictions in crystallographic data for sulfonamide derivatives?
Methodological Answer: Use SHELXL for refinement, leveraging its robust handling of disordered sulfonyl or aromatic groups. For ambiguous electron density, apply restraints (e.g., DFIX for S-O bond lengths) and validate with R-factor convergence (<5%). Twinning tests (Hooft parameter) and Hirshfeld surface analysis clarify packing ambiguities .
Q. How does the sulfonyl group influence reactivity in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing sulfonyl group activates the adjacent amine for nucleophilic attack. Kinetic studies (e.g., with benzyl chloride in acetonitrile at 25°C) can measure rate constants (monitored via ¹H NMR). Compare with non-sulfonylated analogs to isolate electronic effects. Hammett plots using σ values for substituents quantify resonance/inductive contributions .
Q. What role could this compound play in drug discovery as a synthetic intermediate?
Methodological Answer: Its sulfonamide moiety is a key pharmacophore in protease inhibitors (e.g., HIV-1 protease) or kinase modulators. Coupling with carboxylic acids (EDC/HOBt) generates amide libraries for bioactivity screening. Assess metabolic stability via microsomal assays (e.g., human liver microsomes, NADPH cofactor) .
Q. How can degradation pathways be analyzed under environmental conditions?
Methodological Answer: Conduct photolysis studies (UV light, λ = 254 nm) in aqueous buffers (pH 4–9) to identify hydrolysis/oxidation products. LC-MS/MS tracks intermediates (e.g., chlorophenol derivatives). Biodegradation assays with Pseudomonas spp. quantify half-lives. QSAR models predict eco-toxicity of degradation byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
